molecular formula C43H64N4O4S2 B11084551 Didodecan-2-yl 2,2'-{[6-(diphenylamino)-1,3,5-triazine-2,4-diyl]disulfanediyl}diacetate

Didodecan-2-yl 2,2'-{[6-(diphenylamino)-1,3,5-triazine-2,4-diyl]disulfanediyl}diacetate

Cat. No.: B11084551
M. Wt: 765.1 g/mol
InChI Key: NWJPTKHXWLOOBT-UHFFFAOYSA-N
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Description

1-METHYLUNDECYL 2-{[4-(DIPHENYLAMINO)-6-({2-[(1-METHYLUNDECYL)OXY]-2-OXOETHYL}SULFANYL)-1,3,5-TRIAZIN-2-YL]SULFANYL}ACETATE is a complex organic compound with potential applications in various fields such as chemistry, biology, and industry. This compound features a triazine core substituted with diphenylamino and sulfanyl groups, making it a versatile molecule for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-METHYLUNDECYL 2-{[4-(DIPHENYLAMINO)-6-({2-[(1-METHYLUNDECYL)OXY]-2-OXOETHYL}SULFANYL)-1,3,5-TRIAZIN-2-YL]SULFANYL}ACETATE involves multiple steps, starting with the preparation of the triazine core The triazine core is typically synthesized through a nucleophilic substitution reaction involving cyanuric chloride and aniline derivatives

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistent quality and yield. The process would include purification steps such as recrystallization and chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-METHYLUNDECYL 2-{[4-(DIPHENYLAMINO)-6-({2-[(1-METHYLUNDECYL)OXY]-2-OXOETHYL}SULFANYL)-1,3,5-TRIAZIN-2-YL]SULFANYL}ACETATE undergoes various chemical reactions, including:

    Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The triazine core can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted triazine derivatives.

Scientific Research Applications

1-METHYLUNDECYL 2-{[4-(DIPHENYLAMINO)-6-({2-[(1-METHYLUNDECYL)OXY]-2-OXOETHYL}SULFANYL)-1,3,5-TRIAZIN-2-YL]SULFANYL}ACETATE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of advanced materials, such as organic solar cells and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 1-METHYLUNDECYL 2-{[4-(DIPHENYLAMINO)-6-({2-[(1-METHYLUNDECYL)OXY]-2-OXOETHYL}SULFANYL)-1,3,5-TRIAZIN-2-YL]SULFANYL}ACETATE involves its interaction with specific molecular targets and pathways. The diphenylamino group can interact with cellular proteins, affecting their function and leading to various biological effects. The sulfanyl groups may also play a role in modulating the compound’s activity by forming disulfide bonds with target proteins.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[4-(DIPHENYLAMINO)-6-(METHYLTHIO)-1,3,5-TRIAZIN-2-YL]SULFANYL}ACETATE
  • 1-METHYLUNDECYL 2-{[4-(DIPHENYLAMINO)-6-(METHYLTHIO)-1,3,5-TRIAZIN-2-YL]SULFANYL}PROPIONATE

Uniqueness

1-METHYLUNDECYL 2-{[4-(DIPHENYLAMINO)-6-({2-[(1-METHYLUNDECYL)OXY]-2-OXOETHYL}SULFANYL)-1,3,5-TRIAZIN-2-YL]SULFANYL}ACETATE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C43H64N4O4S2

Molecular Weight

765.1 g/mol

IUPAC Name

dodecan-2-yl 2-[[4-(2-dodecan-2-yloxy-2-oxoethyl)sulfanyl-6-(N-phenylanilino)-1,3,5-triazin-2-yl]sulfanyl]acetate

InChI

InChI=1S/C43H64N4O4S2/c1-5-7-9-11-13-15-17-21-27-35(3)50-39(48)33-52-42-44-41(47(37-29-23-19-24-30-37)38-31-25-20-26-32-38)45-43(46-42)53-34-40(49)51-36(4)28-22-18-16-14-12-10-8-6-2/h19-20,23-26,29-32,35-36H,5-18,21-22,27-28,33-34H2,1-4H3

InChI Key

NWJPTKHXWLOOBT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC(C)OC(=O)CSC1=NC(=NC(=N1)N(C2=CC=CC=C2)C3=CC=CC=C3)SCC(=O)OC(C)CCCCCCCCCC

Origin of Product

United States

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